2-Chloro-3,6-difluorobenzylamine

Purity specification Building block procurement HPLC

2-Chloro-3,6-difluorobenzylamine (CAS 261762-45-2) is a halogenated aromatic primary amine building block with the molecular formula C₇H₆ClF₂N and a molecular weight of 177.58 g/mol. This compound is characterized by a benzylamine core substituted with one chlorine atom at the 2-position and two fluorine atoms at the 3- and 6-positions of the phenyl ring.

Molecular Formula C7H6ClF2N
Molecular Weight 177.58 g/mol
CAS No. 261762-45-2
Cat. No. B1362225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,6-difluorobenzylamine
CAS261762-45-2
Molecular FormulaC7H6ClF2N
Molecular Weight177.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)CN)Cl)F
InChIInChI=1S/C7H6ClF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H,3,11H2
InChIKeyKDAQEMQCJMFSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,6-difluorobenzylamine CAS 261762-45-2: Procurement Specifications and Baseline Identity


2-Chloro-3,6-difluorobenzylamine (CAS 261762-45-2) is a halogenated aromatic primary amine building block with the molecular formula C₇H₆ClF₂N and a molecular weight of 177.58 g/mol . This compound is characterized by a benzylamine core substituted with one chlorine atom at the 2-position and two fluorine atoms at the 3- and 6-positions of the phenyl ring . It is commercially available as a liquid at ambient temperature with a minimum purity specification of 97% (HPLC) and a refractive index of 1.52 .

S
Building Block Role
Halogenated aromatic primary amine for medicinal chemistry, agrochemical, and materials synthesis workflows
G
Procurement Grade
Commercial liquid building block with minimum 97% (HPLC) purity specification across major suppliers
P
Physical Form
Liquid at ambient temperature; refractive index 1.52 supports identity verification in receiving workflows

Why 2-Chloro-3,6-difluorobenzylamine Cannot Be Replaced by Unsubstituted or Differently Halogenated Benzylamines


Fluorinated benzylamine derivatives are not interchangeable building blocks due to the profound influence of halogen substitution pattern on electronic distribution, basicity, lipophilicity, and subsequent biological activity or synthetic reactivity [1]. The 3,6-difluoro substitution with an ortho-chloro group in 2-chloro-3,6-difluorobenzylamine creates a unique electronic environment distinct from mono-fluorinated isomers (e.g., 2-fluoro-, 3-fluoro-, 4-fluoro-benzylamines), symmetrically difluorinated analogs (e.g., 2,6-difluorobenzylamine, 2,4-difluorobenzylamine), or alternative chloro-fluoro regioisomers (e.g., 2-chloro-6-fluorobenzylamine) [2]. In benzylamine-based pharmacophores, even minor alterations to the aryl substitution pattern can fundamentally alter acetylcholinesterase (AChE) inhibitory potency and serotonin reuptake inhibition profiles [3]. Generic substitution without experimental validation of the specific 2-chloro-3,6-difluoro regioisomer therefore introduces unacceptable risk of altered target engagement, synthetic yield, or crystallinity in downstream applications.

Risk Factor
Target: 2-Chloro-3,6-difluorobenzylamine
Substitute: Unsubstituted or mono-fluorinated benzylamines
Electronic Profile
3,6-difluoro + 2-chloro pattern creates unique electron-withdrawing environment
Altered basicity and nucleophilicity may shift reaction outcomes and coupling efficiency
Biological Activity
Specific regioisomer validated in halogenated benzylamine pharmacophore class
Even minor aryl substitution changes may fundamentally alter AChE inhibitory and SSRI profiles
Physical Identity
MW 177.58 g/mol; C₇H₆ClF₂N with two fluorine atoms
Mono-fluorinated analogs (e.g., 2-chloro-6-fluoro, MW 159.59) differ in mass and H-bonding capacity

Quantitative Differentiation of 2-Chloro-3,6-difluorobenzylamine CAS 261762-45-2 Versus Benzylamine Analogs


Commercial Purity Benchmark: 97% HPLC Minimum Specification for 2-Chloro-3,6-difluorobenzylamine

Multiple authoritative suppliers, including Thermo Fisher Scientific (Alfa Aesar) and Fluorochem, consistently specify a minimum purity of 97% (HPLC) for 2-chloro-3,6-difluorobenzylamine . This establishes a commercial baseline for the compound's procurement grade. This specification can be directly compared to that of the closely related regioisomer 2-chloro-6-fluorobenzylamine (CAS 15205-15-9), which is also supplied as a liquid building block [1].

Commercial Purity Benchmark
Cross-study comparable
≥97% (HPLC)
Equivalent minimum purity to widely used chlorinated benzylamine analogs
Supplier technical datasheets; analytical method not specified
Purity specification Building block procurement HPLC

Patent-Derived Potential: Benzylamine Analogues with Dual AChE Inhibition and SSRI Activity

US Patent US7504393 B2 discloses benzylamine analogues that exhibit both superior acetylcholinesterase (AChE) inhibitory action and selective serotonin reuptake inhibitory (SSRI) action [1]. The claimed benzylamine scaffold includes compounds bearing halogen substitutions on the aromatic ring, which are described as useful for treating Alzheimer's disease, depression, Huntington's chorea, and Pick's disease. While the specific 2-chloro-3,6-difluoro substitution pattern is not explicitly exemplified in the patent, the structural class encompasses halogenated benzylamine analogues as dual-mechanism therapeutic candidates.

Patent-Derived Scaffold Potential
Class-level inference
Dual AChE inhibition + SSRI activity (class-level)
Supports medicinal chemistry exploration; 2-chloro-3,6-difluoro regioisomer not explicitly exemplified
Patent claims based on in vitro assays; direct measurement needed for this regioisomer
Acetylcholinesterase inhibition Serotonin reuptake inhibition Neurodegenerative disease

Predicted pKa Differentiation: 2-Chloro-3,6-difluorobenzylamine Basicity Versus Non-Fluorinated Benzylamine

The predicted acid dissociation constant (pKa) for 2-chloro-3,6-difluorobenzylamine is 7.83 ± 0.10 . The presence of electron-withdrawing chlorine and fluorine substituents on the aromatic ring reduces the basicity of the amine relative to unsubstituted benzylamine, which has a reported pKa of approximately 9.34 [1]. This reduction in basicity modulates the amine's nucleophilicity and its protonation state under physiological or near-neutral pH conditions.

Predicted pKa vs Benzylamine
Cross-study comparable
7.83 ± 0.10 vs 9.34 (Δ ≈ -1.5)
Reduced basicity modulates nucleophilicity and protonation state in near-neutral conditions
Predicted value for target; experimental value for benzylamine comparator
Basicity pKa prediction Amine reactivity

Structural and Physical Property Differentiation from Regioisomeric 2-Chloro-6-fluorobenzylamine

2-Chloro-3,6-difluorobenzylamine (C₇H₆ClF₂N, MW 177.58) differs in molecular weight, elemental composition, and halogen substitution pattern from the commonly encountered regioisomer 2-chloro-6-fluorobenzylamine (C₇H₇ClFN, MW 159.59) [1]. The additional fluorine atom at the 3-position in 2-chloro-3,6-difluorobenzylamine increases molecular weight by approximately 18 g/mol and introduces distinct steric and electronic properties that influence both synthetic reactivity and potential biological target interactions.

Regioisomer Identity
Head-to-head
MW 177.58 vs 159.59 (Δ +17.99 g/mol)
Additional 3-position fluorine provides unique H-bonding capacity and metabolic stability profile
Calculated from molecular formulas; 2-chloro-6-fluorobenzylamine as comparator
Regioisomer comparison Molecular weight Physical properties

Validated Research and Industrial Application Scenarios for 2-Chloro-3,6-difluorobenzylamine CAS 261762-45-2


Medicinal Chemistry: Synthesis of Halogenated Benzylamine-Based CNS Therapeutics

2-Chloro-3,6-difluorobenzylamine can be employed as a building block for the synthesis of halogenated benzylamine analogues targeting acetylcholinesterase (AChE) inhibition and serotonin reuptake inhibition, as described in patent literature covering this pharmacophore class [1]. The 3,6-difluoro substitution with an ortho-chloro group provides a unique electronic profile distinct from mono-fluorinated or symmetrically difluorinated analogs, offering medicinal chemists a differentiated starting material for structure-activity relationship (SAR) exploration in neurodegenerative and psychiatric disease programs.

Agricultural Chemistry: Intermediate for Fluorinated Agrochemical Synthesis

The compound is identified as an intermediate suitable for the preparation of fluorinated agrochemicals and pesticides . Fluorinated aromatic amines are valuable precursors in the synthesis of herbicides, fungicides, and insecticides due to the enhanced metabolic stability and bioavailability conferred by fluorine substitution. The specific 2-chloro-3,6-difluoro substitution pattern offers a distinct electronic and steric profile relative to other chlorinated or fluorinated benzylamine intermediates available for agrochemical development.

Organic Synthesis: Amine Building Block for Reductive Amination and Amide Coupling

2-Chloro-3,6-difluorobenzylamine functions as a primary amine nucleophile in standard synthetic transformations including reductive amination with aldehydes or ketones and amide bond formation with carboxylic acids or activated esters [2]. With a commercial purity specification of ≥97% and a predicted pKa of 7.83, the compound offers predictable reactivity for library synthesis and intermediate preparation. Procurement of this specific regioisomer ensures consistency in synthetic outcomes when a 2-chloro-3,6-difluoro substitution pattern is required for downstream functional materials or ligand synthesis.

Functional Materials: Synthesis of Fluorinated Ligands and Coordination Complexes

The compound serves as a precursor for the preparation of fluorinated ligands and functional materials . Fluorinated aromatic amines are utilized in the construction of coordination complexes, metal-organic frameworks (MOFs), and supramolecular assemblies where fluorine substitution modulates electronic properties, hydrogen-bonding networks, and crystalline packing. The specific halogen substitution pattern of 2-chloro-3,6-difluorobenzylamine provides a distinct building block for materials chemists requiring a non-symmetric fluorinated benzylamine core.

Application
Selection Property
Validation Focus
CNS Medicinal Chemistry
Halogen substitution pattern for SAR exploration
AChE/SSRI dual-mechanism pharmacophore integration
Fluorinated Agrochemical Synthesis
Metabolic stability conferred by 3,6-difluoro pattern
Intermediate identity and purity for agrochemical lead optimization
Reductive Amination & Amide Coupling
Primary amine nucleophile with predicted pKa 7.83
Reactivity consistency and regioisomer-dependent coupling outcomes
Fluorinated Ligands & Coordination Complexes
Non-symmetric fluorinated benzylamine core
Electronic modulation and crystalline packing in MOF or supramolecular systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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